molecular formula C36H38N4O5 B10839663 1-(cyclohexyl)methyl-5''-O-tritylinosine

1-(cyclohexyl)methyl-5''-O-tritylinosine

Cat. No.: B10839663
M. Wt: 606.7 g/mol
InChI Key: CFSSQQKSMHGUJB-QSYCCZFCSA-N
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Description

1-(Cyclohexyl)methyl-5''-O-tritylinosine is a chemically modified nucleoside derivative characterized by two structural motifs: (1) a cyclohexylmethyl group attached to the N1 position of the inosine base and (2) a trityl (triphenylmethyl) group protecting the 5''-hydroxyl of the ribose moiety. The trityl group enhances lipophilicity and stability, which is critical for applications in medicinal chemistry, particularly in enzyme inhibition studies .

Properties

Molecular Formula

C36H38N4O5

Molecular Weight

606.7 g/mol

IUPAC Name

1-(cyclohexylmethyl)-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]purin-6-one

InChI

InChI=1S/C36H38N4O5/c41-31-29(22-44-36(26-15-7-2-8-16-26,27-17-9-3-10-18-27)28-19-11-4-12-20-28)45-35(32(31)42)40-24-37-30-33(40)38-23-39(34(30)43)21-25-13-5-1-6-14-25/h2-4,7-12,15-20,23-25,29,31-32,35,41-42H,1,5-6,13-14,21-22H2/t29-,31-,32-,35-/m1/s1

InChI Key

CFSSQQKSMHGUJB-QSYCCZFCSA-N

Isomeric SMILES

C1CCC(CC1)CN2C=NC3=C(C2=O)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)O)O

Canonical SMILES

C1CCC(CC1)CN2C=NC3=C(C2=O)N=CN3C4C(C(C(O4)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(cyclohexyl)methyl-5’-O-tritylinosine involves multiple steps, starting with the protection of the inosine base. The trityl group is introduced at the 5’-O position using trityl chloride in the presence of a base such as pyridine. The cyclohexylmethyl group is then attached to the inosine base through a nucleophilic substitution reaction, typically using cyclohexylmethyl bromide in the presence of a strong base like sodium hydride .

Chemical Reactions Analysis

1-(Cyclohexyl)methyl-5’-O-tritylinosine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like hydrogen gas. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-(Cyclohexyl)methyl-5’-O-tritylinosine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(cyclohexyl)methyl-5’-O-tritylinosine involves its interaction with thymidine phosphorylase. The compound acts as an allosteric inhibitor, binding to a site on the enzyme that is distinct from the active site. This binding induces conformational changes in the enzyme, reducing its catalytic activity and thereby inhibiting the conversion of thymidine to thymine and deoxyribose-1-phosphate . This inhibition can lead to reduced nucleotide synthesis and impaired DNA replication in rapidly dividing cells, such as cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Di-O-Tritylinosine Derivatives

Compounds such as 3',5'-di-O-tritylinosine and 2',5'-di-O-tritylinosine share the trityl-protected ribose motif but differ in substitution patterns (Table 1). While the target compound has a single trityl group at the 5''-position, di-O-tritylated analogs exhibit reduced solubility and altered binding kinetics due to increased steric hindrance. For example:

  • 3',5'-di-O-tritylinosine (C48H41N4O5) shows a molecular ion peak at m/z 753.3071 (HRMS), identical to 2',5'-di-O-tritylinosine, but their distinct trityl placements lead to divergent enzymatic inhibition profiles .
  • The absence of a cyclohexylmethyl group in these analogs reduces their selectivity for sterically sensitive targets like thymidine phosphorylase (TP) .
5'-O-Tritylinosine

The parent compound 5'-O-tritylinosine (lacking the cyclohexylmethyl group) is a non-competitive inhibitor of human thymidine phosphorylase (TP), with Asp-203 identified as a critical residue for binding . Comparative studies suggest:

  • Conversely, the cyclohexylmethyl group could enhance affinity for hydrophobic binding pockets in other targets, such as LIM kinases (LIMK1/LIMK2) .
Cyclohexyl-Linked Inhibitors

Evidence from LIMK inhibitors highlights the role of cyclohexyl stereochemistry in selectivity (Table 2):

  • Compounds with (R,R)-1,2-cyclohexyl linkers (e.g., 25, 26 ) show >10-fold selectivity for LIMK1 over LIMK2, whereas (S,S)-configured analogs (e.g., 23, 24 ) favor LIMK2 .
  • While 1-(cyclohexyl)methyl-5''-O-tritylinosine’s stereochemistry is unspecified, its cyclohexylmethyl group may impose similar conformational constraints, influencing target bias.
Thiourea Derivatives with Cyclohexyl Substituents

Perfluorophenyl thioureas (e.g., 1-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea) demonstrate that cyclohexyl groups paired with electron-withdrawing substituents enhance metabolic stability . This contrasts with the target compound’s trityl-ribose system, which prioritizes steric protection over electronic effects.

Data Tables

Table 1: Structural and Functional Comparison of Tritylated Inosine Derivatives

Compound Molecular Formula Key Substituents Biological Target Selectivity/Potency
1-(Cyclohexyl)methyl-5''-O-tritylinosine C39H41N4O5 N1-cyclohexylmethyl, 5''-trityl Thymidine phosphorylase? Undetermined (structural inference)
3',5'-di-O-Tritylinosine C48H41N4O5 3'-trityl, 5'-trityl Not specified HRMS: m/z 753.3071
5'-O-Tritylinosine C33H31N4O5 5'-trityl Thymidine phosphorylase Non-competitive inhibitor

Table 2: Impact of Cyclohexyl Stereochemistry on LIMK Inhibition

Compound (Configuration) LIMK1 IC50 (nM) LIMK2 IC50 (nM) Selectivity (LIMK1/LIMK2)
(R,R)-1,2-Cyclohexyl (25) 15 >1000 >66-fold
(S,S)-1,2-Cyclohexyl (23) 120 80 0.67-fold

Key Findings and Implications

Trityl Positioning : The 5''-O-trityl group in the target compound likely improves metabolic stability compared to di-O-tritylated analogs but may reduce solubility .

Cyclohexylmethyl vs. Cyclohexyl Linkers : Unlike LIMK inhibitors with rigid linkers, the cyclohexylmethyl group in the target compound may enhance hydrophobic interactions without enforcing strict stereochemical bias .

Enzyme Inhibition: The absence of Asp-203 interaction data for 1-(cyclohexyl)methyl-5''-O-tritylinosine suggests its mechanism may diverge from 5'-O-tritylinosine, warranting further kinetic studies .

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